molecular formula C15H23NO2S B3018777 (2-((Tert-butylthio)methyl)piperidin-1-yl)(furan-2-yl)methanone CAS No. 2034313-41-0

(2-((Tert-butylthio)methyl)piperidin-1-yl)(furan-2-yl)methanone

Cat. No.: B3018777
CAS No.: 2034313-41-0
M. Wt: 281.41
InChI Key: FVZILNDAYVXFDA-UHFFFAOYSA-N
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Description

(2-((Tert-butylthio)methyl)piperidin-1-yl)(furan-2-yl)methanone is a complex organic compound that features a piperidine ring, a furan ring, and a tert-butylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Tert-butylthio)methyl)piperidin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the furan ring and the tert-butylthio group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-((Tert-butylthio)methyl)piperidin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(2-((Tert-butylthio)methyl)piperidin-1-yl)(furan-2-yl)methanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (2-((Tert-butylthio)methyl)piperidin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-((Tert-butylthio)methyl)piperidin-1-yl)(furan-2-yl)methanone include:

  • (2-((Tert-butylthio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone
  • (2-((Tert-butylthio)methyl)piperidin-1-yl)(benzofuran-2-yl)methanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-15(2,3)19-11-12-7-4-5-9-16(12)14(17)13-8-6-10-18-13/h6,8,10,12H,4-5,7,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZILNDAYVXFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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